6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine
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Overview
Description
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with a 3,4-dimethoxyphenyl group attached at the 6-position and two amino groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of appropriate precursors. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel in acetic acid. This reaction yields an intermediate, which is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: The amino groups at the 2 and 4 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups at the amino positions.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition.
Industry: The compound’s derivatives are explored for use in various industrial applications, such as in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt various cellular signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another isomer with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in different applications.
Pyrido[4,3-d]pyrimidine:
Uniqueness
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridopyrimidine core with a 3,4-dimethoxyphenyl group makes it a valuable compound for various research and therapeutic applications .
Properties
CAS No. |
897359-93-2 |
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Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5O2/c1-21-11-6-3-8(7-12(11)22-2)9-4-5-10-13(18-9)14(16)20-15(17)19-10/h3-7H,1-2H3,(H4,16,17,19,20) |
InChI Key |
RREOHLDDCYGABU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3N)N)OC |
Origin of Product |
United States |
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